

Technical-Scientific Guide: Determination of the Molecular Weight of Ytterbium(III) Acetate Tetrahydrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ytterbium(3+);triacetate;tetrahydra*
te

Cat. No.: B099939

[Get Quote](#)

For Immediate Release

IV. Abstract

This guide provides a detailed, step-by-step calculation of the molecular weight of Ytterbium(III) Acetate Tetrahydrate, with the chemical formula $\text{Yb}(\text{C}_2\text{H}_3\text{O}_2)_3 \cdot 4\text{H}_2\text{O}$. The document outlines the atomic weights of the constituent elements and demonstrates the summation process to arrive at the final molecular weight. All quantitative data is presented in a clear, tabular format for ease of reference by researchers, scientists, and professionals in drug development.

I. Introduction

In various fields of chemical and pharmaceutical research, the precise determination of molecular weights is fundamental for stoichiometric calculations, solution preparation, and material characterization. Ytterbium compounds, in particular, are gaining interest in catalyst development and advanced materials science. This document serves as a technical reference for the accurate calculation of the molecular weight of Ytterbium(III) Acetate Tetrahydrate.

II. Methodology: Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in a molecule. The calculation for $\text{Yb}(\text{C}_2\text{H}_3\text{O}_2)_3 \cdot 4\text{H}_2\text{O}$ is performed by first determining the mass of each constituent part: the ytterbium ion, the three acetate groups, and the four water molecules of hydration.

II.I. Atomic Weights of Constituent Elements

The first step is to identify the standard atomic weights of each element present in the compound. These values are based on established international standards.

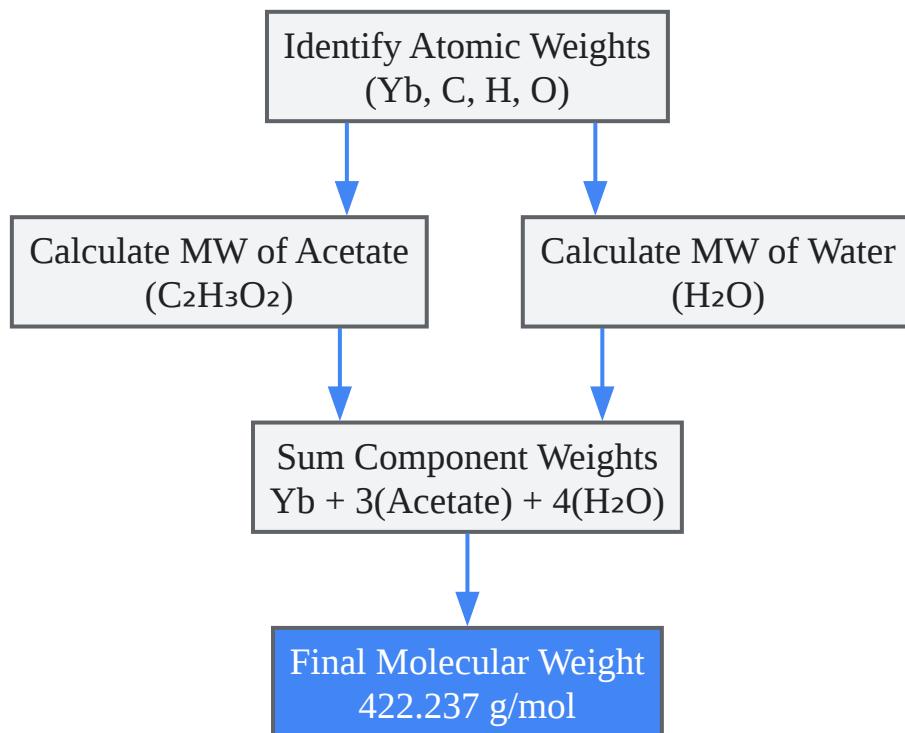
Element	Symbol	Atomic Weight (g/mol)
Ytterbium	Yb	173.045[1][2]
Carbon	C	12.011
Hydrogen	H	1.008[3][4]
Oxygen	O	15.999[5][6]

II.II. Calculation of Component Molecular Weights

Using the atomic weights, the molecular weight of the acetate ligand and the water of hydration are calculated.

- Acetate ($\text{C}_2\text{H}_3\text{O}_2$): $(2 * 12.011) + (3 * 1.008) + (2 * 15.999) = 24.022 + 3.024 + 31.998 = 59.044 \text{ g/mol}$
- Water (H_2O): $(2 * 1.008) + 15.999 = 2.016 + 15.999 = 18.015 \text{ g/mol}$

III. Results: Final Molecular Weight Determination


The final molecular weight of $\text{Yb}(\text{C}_2\text{H}_3\text{O}_2)_3 \cdot 4\text{H}_2\text{O}$ is the sum of the atomic weight of ytterbium, three times the molecular weight of acetate, and four times the molecular weight of water.

III.I. Summary of Molecular Weight Calculation

Component	Formula	Quantity	Molecular Weight (g/mol)	Total Contribution (g/mol)
Ytterbium	Yb	1	173.045	173.045
Acetate	C ₂ H ₃ O ₂	3	59.044	177.132
Water of Hydration	H ₂ O	4	18.015	72.060
Total	Yb(C ₂ H ₃ O ₂) ₃ · 4H ₂ O		422.237	

IV. Logical Workflow for Calculation

The process for calculating the molecular weight follows a clear, logical progression. This can be visualized as a workflow diagram.

[Click to download full resolution via product page](#)

Calculation workflow for the molecular weight.

V. Conclusion

The calculated molecular weight of Ytterbium(III) Acetate Tetrahydrate ($\text{Yb}(\text{C}_2\text{H}_3\text{O}_2)_3 \cdot 4\text{H}_2\text{O}$) is 422.237 g/mol. This value is essential for accurate scientific work involving this compound. The methodology presented herein provides a clear and reproducible protocol for this determination.

Note: As this guide is focused on a theoretical calculation, sections on experimental protocols and signaling pathways are not applicable.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ytterbium - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. quora.com [quora.com]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. Oxygen - Wikipedia [en.wikipedia.org]
- 6. princeton.edu [princeton.edu]
- To cite this document: BenchChem. [Technical-Scientific Guide: Determination of the Molecular Weight of Ytterbium(III) Acetate Tetrahydrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b099939#molecular-weight-of-yb-c2h3o2-3-4h2o>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com